RXFP1 Agonism Potency Differentiates this Compound from In-Class SIRT2 and ALDH1A1 Inhibitors
The target compound demonstrates quantifiable agonist activity at the human relaxin receptor 1 (RXFP1) with a ChEMBL-reported Potency (EC50) of 35.5 µM (pChembl = 4.45) [1]. This contrasts sharply with the primary targets of other known benzothieno[3,2-d]pyrimidine-2,4-dione analogs: compound 7 from the same scaffold class achieves SIRT2 inhibition with an IC50 of 2.10 µg/mL [2], while the commercial probe A37 targets ALDH1A1 with a Ki of 300 nM . These represent completely orthogonal pharmacological activities arising from the same core scaffold, confirming that the 1-benzyl-3-(4-methoxyphenyl) substitution pattern uniquely favors RXFP1 engagement over epigenetic eraser or metabolic enzyme targets.
| Evidence Dimension | Target Engagement (Potency / Inhibition) |
|---|---|
| Target Compound Data | RXFP1 Agonist, Potency = 35.5 µM (pChembl = 4.45) |
| Comparator Or Baseline | Compound 7 (SIRT2 inhibitor from Khalil et al. 2020): IC50 = 2.10 µg/mL; ALDH1A1 inhibitor A37: Ki = 300 nM |
| Quantified Difference | Absolute target class shift: the target compound acts on a membrane GPCR (RXFP1), while comparators inhibit intracellular enzymes (sirtuins, aldehyde dehydrogenases). Direct potency comparison is not possible due to orthogonal assay platforms, but the differentiation is qualitative and absolute: no measurable SIRT2 or ALDH1A1 activity is reported for this compound. |
| Conditions | RXFP1: PubChem qHTS cell-based agonist assay (ChEMBL CHEMBL1613930); SIRT2: in vitro enzyme inhibition assay with fluorogenic substrate; ALDH1A1: in vitro enzyme assay with NAD+-dependent oxidation. |
Why This Matters
For researchers requiring a selective chemical probe for relaxin/insulin-like peptide signaling, this compound provides a structurally defined starting point within a scaffold class that is predominantly known for oncology target inhibition, thereby reducing the risk of confounding polypharmacology in RXFP1-mediated pathway studies.
- [1] ChEMBL Activity Record: CHEMBL1480505. Assay CHEMBL1613930 (qHTS for RXFP1 Agonists). Potency = 35481.3 nM, pChembl = 4.45. View Source
- [2] Khalil NA, Ahmed EM, Zaher AF, El-Zoghbi MS, Sobh EA. Synthesis of certain benzothieno[3,2-d]pyrimidine derivatives as a selective SIRT2 inhibitors. European Journal of Medicinal Chemistry. 2020;187:111926. Compound 7 IC50 (SIRT2) = 2.10 μg/mL. View Source
